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Compound of Interest

Compound Name: 2-Amino-4-chloro-5-nitrophenol

Cat. No.: B145731

An In-depth Technical Guide to the Reactive Sites of 2-Amino-4-chloro-5-nitrophenol

Abstract

2-Amino-4-chloro-5-nitrophenol (ACNP) is a multifaceted aromatic compound whose utility in
chemical synthesis is dictated by the nuanced interplay of its five distinct functional groups and
substitution patterns. This guide provides a comprehensive analysis of the molecule's reactive
sites, grounded in the principles of physical organic chemistry. We will dissect the electronic
contributions of the hydroxyl, amino, nitro, and chloro substituents to understand their collective
influence on the reactivity of the benzene ring and the functional groups themselves. This
document is intended for researchers, medicinal chemists, and process development scientists
who require a deep, mechanistic understanding of ACNP to leverage its synthetic potential,
particularly in the fields of dye manufacturing and pharmaceutical development.[1][2][3]

Molecular Architecture and Electronic Landscape

To comprehend the reactivity of 2-Amino-4-chloro-5-nitrophenol, we must first analyze its
structure and the electronic effects exerted by each substituent. The molecule, with the
chemical formula CsHsCIN203, consists of a phenol ring substituted with an amino group, a
chlorine atom, and a nitro group.[4][5]
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Property Value Source

IUPAC Name 2-amino-4-chloro-5-nitrophenol  [4]

CAS Number 6358-07-2 [3]

Molecular Weight 188.57 g/mol [4]
Orange to yellow/brown

Appearance [1][2]
powder

Melting Point ~225°C [6][7]

The reactivity is not merely the sum of its parts but a complex synergy:

e Amino Group (-NH-2): A powerful electron-donating group (EDG) through resonance (+R
effect) and electron-withdrawing through induction (-I effect). The resonance effect is
dominant, making it a strong activating group and an ortho, para-director for electrophilic
aromatic substitution (EAS).[8][9]

o Hydroxyl Group (-OH): Similar to the amino group, it is a strong activating, ortho, para-
director due to its potent +R effect.[10][11] As a phenal, it is also acidic.[12][13]

e Nitro Group (-NO2): A strong electron-withdrawing group (EWG) through both resonance (-R
effect) and induction (-I effect). It is a powerful deactivating group and a meta-director for
EAS.[9][14]

e Chloro Group (-CI): An electron-withdrawing group via induction (-1 effect) but a weak
electron-donating group via resonance (+R effect). The inductive effect dominates, making it
a deactivating group, yet it still directs incoming electrophiles to the ortho and para positions.

The combination of powerful activating (-NHz, -OH) and deactivating (-NOz, -Cl) groups creates
a highly polarized aromatic ring with distinct regions of high and low electron density, which are
the key to its selective reactivity.

Caption: Structure of 2-Amino-4-chloro-5-nitrophenol.

Analysis of Reactive Sites
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The Aromatic Ring: A Dichotomy of Electrophilic and
Nucleophilic Substitution

The benzene ring is the central scaffold where the electronic tug-of-war between substituents
manifests most dramatically.

Phenols and anilines are exceptionally reactive towards electrophiles, often requiring no
catalyst.[15][16] In ACNP, the -OH and -NHz groups are powerful activating ortho, para-
directors. The positions ortho and para to the -OH group are C2, C6, and C4. The positions
ortho and para to the -NH2z group are C1, C3, and C5.

o Positional Analysis: The C1, C2, C4, and C5 positions are already substituted. This leaves
C3 and C6 as potential sites for electrophilic attack.

 Directing Effects:
o The -OH group directs to C6 (ortho).
o The -NH:z group directs to C3 (para).

o Conclusion: Both available positions (C3 and C6) are activated. The synergistic activation by
both the hydroxyl and amino groups makes the ring highly susceptible to EAS reactions like
halogenation and nitration, even with the presence of deactivating groups.[10][17] The
precise regioselectivity between C3 and C6 would depend on the specific electrophile and
reaction conditions, with sterics potentially favoring substitution at C6.
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Caption: Directing effects of substituents on the ACNP ring.

The presence of a strong electron-withdrawing nitro group ortho and para to a leaving group
dramatically facilitates SNAr reactions.[18][19]

» Reactive Site: The chlorine atom at C4 is the most probable leaving group.
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 Activation: The nitro group at C5 is ortho to the chlorine. This positioning is critical as it
allows for the resonance stabilization of the negative charge in the Meisenheimer
intermediate formed upon nucleophilic attack.[19]

o Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A
nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic
intermediate (Meisenheimer complex), followed by the departure of the chloride ion.[20] This
pathway is crucial for introducing a wide range of nucleophiles (e.g., alkoxides, amines) at
the C4 position.

The Amino Group (-NHz): A Versatile Nucleophile

The primary aromatic amine at C2 is a key reactive handle.

» Acylation: It readily reacts with acid chlorides or anhydrides to form amides. This reaction is
often used as a protecting strategy or to introduce new functionalities. A patent describes the
benzoylation of the amino group in ACNP using benzoyl chloride.[21]

» Diazotization: Treatment with nitrous acid (generated in situ from NaNO2z and a strong acid)
at low temperatures converts the amino group into a diazonium salt (-N2%).[16] This is
arguably one of the most powerful transformations in aromatic chemistry. The resulting
diazonium salt is a versatile intermediate that can be substituted by a wide array of groups
(e.g., -OH, -H, -F, -ClI, -Br, -1, -CN) through Sandmeyer or related reactions.[22] This makes
the C2 position a gateway for extensive molecular diversification. Furthermore, diazonium
salts can act as electrophiles in coupling reactions with activated aromatic rings (like
phenols) to form azo dyes, a primary application of ACNP.[3][16]

The Hydroxyl Group (-OH): Acidity and Nucleophilicity

The phenolic hydroxyl group at C1 exhibits dual reactivity.

o Acidity: The presence of electron-withdrawing chloro and nitro groups increases the acidity of
the phenolic proton compared to phenol itself.[13][23][24] It can be easily deprotonated by a
base (e.g., NaOH) to form a sodium phenoxide salt. This deprotonation enhances the
nucleophilicity of the oxygen.
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» Nucleophilic Reactions: The resulting phenoxide is a potent nucleophile. It can participate in
Williamson ether synthesis (reaction with alkyl halides to form ethers) or react with acyl
halides to form esters.[15][25] This provides a straightforward method for modifying the C1
position.

The Nitro Group (-NOz2): A Precursor to an Amine

While the nitro group itself is relatively unreactive, its primary role is as a potent ring deactivator
and a precursor to another highly valuable functional group.

e Reduction: The most significant reaction of the nitro group is its reduction to an amino group.
This transformation fundamentally alters the electronic nature of the molecule, converting a
strongly deactivating site into a strongly activating one.

o Methodology: The reduction can be achieved using various methods, including catalytic
hydrogenation (e.g., H2 over Pd, Pt, or Ni) or by using metals in acidic media (e.g., Sn/HCI,
Fe/HCI, or Zn/HCI).[26][27] The choice of reagent is critical, especially if other reducible
groups are present. The synthesis of 2-chloro-4-aminophenol from a nitrophenol precursor
using hydrazine hydrate has been reported.[28]

Experimental Protocols: lllustrative Methodologies

The following protocols are generalized examples based on standard organic chemistry
procedures to illustrate how the key reactive sites of ACNP can be manipulated.

Protocol 1: Diazotization of the Amino Group

Objective: To convert the amino group at C2 into a diazonium salt for subsequent substitution.
Methodology:

e Suspend 18.8 g (0.1 mol) of 2-Amino-4-chloro-5-nitrophenol in 100 mL of 3M HCl in a 250
mL beaker.

e Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

e Dissolve 7.0 g (0.101 mol) of sodium nitrite in 20 mL of cold water.
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e Add the sodium nitrite solution dropwise to the cold ACNP suspension over 30 minutes,
ensuring the temperature remains below 5 °C.

e Stir the resulting solution for an additional 15 minutes in the cold. The appearance of a clear,
pale yellow solution indicates the formation of the diazonium salt.

» Self-Validation: Test for the presence of excess nitrous acid using starch-iodide paper (a
blue-black color indicates excess). If negative, add a few more drops of NaNO:z solution. If
positive, add a small amount of sulfamic acid to quench the excess nitrous acid.

e The diazonium salt solution should be used immediately in the next synthetic step (e.g.,
Sandmeyer reaction).

u X
Positive o \ HNO2 (Sulfamic Acid)

. Negative
ACNP in HCl Cool to 0-5 °C REHIRERO() Stir for 15 min el add more NaNO: Diazonium Salt
dropwise Starch-Iodide Paper St

Click to download full resolution via product page

Caption: Workflow for the diazotization of ACNP.

Protocol 2: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group at C5 to an amino group.
Methodology:

e To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add
18.8 g (0.1 mol) of 2-Amino-4-chloro-5-nitrophenol and 200 mL of ethanol.

e Add 35 g (0.6 mol) of iron powder and 10 mL of concentrated HCI.

e Heat the mixture to reflux with vigorous stirring for 2-3 hours.
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» Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until
the starting material spot disappears.

o After completion, cool the reaction mixture to room temperature and filter it through a pad of
Celite to remove the iron salts.

» Evaporate the solvent from the filtrate under reduced pressure.

o Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate
solution to neutralize any remaining acid, followed by a brine wash.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the
crude 2,5-Diamino-4-chlorophenol. Further purification can be achieved by recrystallization.

Conclusion

2-Amino-4-chloro-5-nitrophenol is a molecule with a rich and predictable reactivity profile. Its
true synthetic value lies not in the reactivity of a single group, but in the strategic manipulation
of all its reactive sites. The aromatic ring can undergo both electrophilic and nucleophilic
substitution at distinct positions. The amino and hydroxyl groups serve as classical
nucleophiles and potent ring activators, while the nitro group acts as a deactivator and a
synthetic precursor to an amine. A thorough understanding of the electronic interplay between
these groups, as detailed in this guide, empowers chemists to design logical and efficient
synthetic routes for the development of novel dyes, pharmaceuticals, and other high-value
chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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